1-(2,4-Dichlorobenzylidene)-6-methyl-1H,5H-furo[3,4-c]pyridine-3,4-dione
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Overview
Description
1-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a furo[3,4-c]pyridine core and a dichlorophenyl group. Its molecular formula is C15H9Cl2NO3, and it has a molecular weight of 322.143 Da .
Preparation Methods
The synthesis of 1-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE involves several steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with 6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione under specific conditions. The reaction typically requires a solvent such as methanol and a catalyst like zinc chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-6-METHYLFURO[3,4-C]PYRIDINE-3,4(1H,5H)-DIONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar compounds include:
1-(2,4-Dichlorophenyl)ethanone: This compound shares the dichlorophenyl group but has a different core structure.
1-(2,4-Dichlorophenyl)ethanamine: Another related compound with a similar dichlorophenyl group but different functional groups.
1-(2,4-Dichlorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione: This compound is structurally very similar but may have different substituents or functional groups.
Properties
Molecular Formula |
C15H9Cl2NO3 |
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Molecular Weight |
322.1 g/mol |
IUPAC Name |
(1E)-1-[(2,4-dichlorophenyl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C15H9Cl2NO3/c1-7-4-10-12(21-15(20)13(10)14(19)18-7)5-8-2-3-9(16)6-11(8)17/h2-6H,1H3,(H,18,19)/b12-5+ |
InChI Key |
CTAYGSQENJAENO-LFYBBSHMSA-N |
Isomeric SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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